Bemoradan Exhibits Superior PDE3 Inhibitory Potency Compared to Pimobendan, Indolidan, and Imazodan
Bemoradan demonstrates significantly higher affinity for the rolipram-insensitive cyclic AMP phosphodiesterase (RIPDE) subtype in canine cardiac muscle, a primary target for cardiotonic action. In a direct comparative study, the competitive inhibition constant (Ki) of bemoradan was 0.023 µM, representing a 3.9-fold increase in potency over pimobendan (Ki = 0.09 µM), a 2.8-fold increase over indolidan (Ki = 0.065 µM), and a 26-fold increase over imazodan (Ki = 0.60 µM) [1].
| Evidence Dimension | PDE3 (RIPDE subtype) Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.023 µM |
| Comparator Or Baseline | Pimobendan: Ki = 0.09 µM; Indolidan: Ki = 0.065 µM; Imazodan: Ki = 0.60 µM |
| Quantified Difference | Bemoradan Ki is 3.9×, 2.8×, and 26× lower (more potent) than pimobendan, indolidan, and imazodan, respectively. |
| Conditions | Canine cardiac muscle fraction III enzyme; Lineweaver-Burk analysis in the presence of rolipram to inhibit the RSPDE subtype. |
Why This Matters
This substantial potency advantage ensures robust target engagement at lower concentrations, reducing potential off-target effects and enabling more efficient in vivo dosing in heart failure models.
- [1] Moore JB Jr, Combs DW, Tobia AJ. Bemoradan--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue. Biochem Pharmacol. 1991;42(3):679-683. View Source
